molecular formula C12H18ClNO B2688528 (4-Phenyloxan-4-yl)methanamine hydrochloride CAS No. 14146-00-0

(4-Phenyloxan-4-yl)methanamine hydrochloride

Cat. No. B2688528
CAS RN: 14146-00-0
M. Wt: 227.73
InChI Key: BISSAEQVEFSRCF-UHFFFAOYSA-N
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Description

(4-Phenyloxan-4-yl)methanamine hydrochloride, also known as PHNO, is a chemical compound that has recently gained attention in scientific research. It is a psychoactive substance that belongs to the class of phenethylamines and has been found to have potential applications in the field of neuroscience.

Scientific Research Applications

Catalyst Development in Transfer Hydrogenation Reactions

The compound has been utilized in the development of catalysts for transfer hydrogenation reactions. A study by Karabuğa et al. (2015) in Tetrahedron Letters reported the synthesis of (4-Phenylquinazolin-2-yl)methanamine, a related compound, used in preparing N-heterocyclic ruthenium(II) complexes. These catalysts demonstrated high efficiency in hydrogenation of acetophenone derivatives, achieving up to 99% conversion with high turnover frequency values (Şemistan Karabuğa, S. Bars, Idris Karakaya, & S. Gümüş, 2015).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving a similar compound showed unprecedented photocytotoxicity in red light and were used for cellular imaging. This was observed in a study by Basu et al. (2014) in Chemistry, an Asian journal, where the complexes displayed significant photocytotoxicity in various cell lines and were absorbed in the nucleus of HeLa and HaCaT cells (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, & A. Chakravarty, 2014).

Antiosteoclast and Osteoblast Activity

A related compound, di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized in a study by Reddy et al. (2012) in Heteroatom Chemistry, demonstrated moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and disorders (G. S. Reddy, M. V. Reddy, C. R. Rani, N. B. Reddy, K. U. Rao, S. K. Nayak, & C. S. Reddy, 2012).

Catalytic Applications

The compound has been used in synthesizing unsymmetrical NCN′ and PCN pincer palladacycles. Roffe et al. (2016) in Organic chemistry frontiers showed that these palladacycles had good activity and selectivity in catalytic applications where the palladacycle remained in the Pd(II) state (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, & J. Spencer, 2016).

Corrosion Inhibition

Yadav et al. (2015) in the Journal of Adhesion Science and Technology explored the use of pyrazole derivatives, including compounds similar to (4-Phenyloxan-4-yl)methanamine hydrochloride, as corrosion inhibitors for mild steel in hydrochloric acid solutions. They found these inhibitors efficient even at low concentrations (M. Yadav, R. Sinha, T. Sarkar, & N. Tiwari, 2015).

Anticancer Activity

New palladium(II) and platinum(II) complexes based on Schiff bases derived from similar compounds have been synthesized and demonstrated anticancer activity. Mbugua et al. (2020) in ACS Omega reported that these complexes showed promising results against various human cancerous cell lines (S. Mbugua, N. Sibuyi, L. Njenga, Ruth A. Odhiambo, S. Wandiga, M. Meyer, R. Lalancette, & M. Onani, 2020).

properties

IUPAC Name

(4-phenyloxan-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSAEQVEFSRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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